An In-Depth Technical Guide to 3-Pentyn-2-ol: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Pentyn-2-ol: Structure, Properties, and Applications
Introduction: Unveiling the Potential of a Versatile Alkynyl Alcohol
3-Pentyn-2-ol is a chiral propargylic alcohol that holds significant promise as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a secondary alcohol adjacent to a carbon-carbon triple bond, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, synthesis, and reactivity of 3-Pentyn-2-ol. Furthermore, it delves into the potential applications of this molecule and its derivatives in the critical field of drug development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry. The strategic incorporation of the alkynyl group can significantly influence the metabolic stability, pharmacokinetic profile, and target-binding affinity of bioactive molecules.[1][2]
Chemical Structure and Stereochemistry: A Foundation of Chirality and Reactivity
3-Pentyn-2-ol, with the chemical formula C₅H₈O, possesses a straightforward yet functionally rich structure. The IUPAC name for this compound is pent-3-yn-2-ol. Central to its chemical identity is the presence of a hydroxyl group on the second carbon and a triple bond between the third and fourth carbon atoms.
Key Structural Features:
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Asymmetric Center: The carbon atom at the C2 position is a chiral center, as it is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a propynyl group (-C≡C-CH₃).
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Enantiomers: Consequently, 3-Pentyn-2-ol exists as a pair of enantiomers: (R)-3-pentyn-2-ol and (S)-3-pentyn-2-ol. The racemic mixture is the most commonly available form. The specific stereochemistry can significantly impact its biological activity and application in asymmetric synthesis.
Below is a diagram illustrating the workflow for identifying the key structural features of 3-Pentyn-2-ol.
Caption: Logical workflow for the structural and stereochemical analysis of 3-Pentyn-2-ol.
Physicochemical and Spectroscopic Properties: A Comprehensive Data Repository
A thorough understanding of the physical and spectral properties of 3-Pentyn-2-ol is paramount for its effective use in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Pentyn-2-ol.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| CAS Number | 58072-60-9 (racemate) | |
| Appearance | Colorless liquid | |
| Boiling Point | 138-140 °C | |
| Density | 0.900 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.448 | |
| logP (Octanol/Water) | 0.390 | [3] |
| Water Solubility | log₁₀WS = -1.09 (mol/L) | [3] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-Pentyn-2-ol.
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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δ ~ 1.3-1.4 ppm (doublet, 3H): Methyl protons at C1, coupled to the C2 proton.
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δ ~ 1.8-1.9 ppm (doublet, 3H): Methyl protons at C5, showing long-range coupling with the C2 proton across the triple bond.
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δ ~ 2.5-3.0 ppm (singlet, 1H): Hydroxyl proton (-OH). This signal is often broad and its chemical shift is concentration and solvent-dependent.
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δ ~ 4.4-4.6 ppm (quartet of doublets, 1H): Methine proton at C2, coupled to the C1 methyl protons and showing long-range coupling to the C5 methyl protons.
¹³C NMR (Predicted):
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δ ~ 3.5 ppm: C5 methyl carbon.
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δ ~ 23.0 ppm: C1 methyl carbon.
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δ ~ 58.0 ppm: C2 methine carbon bearing the hydroxyl group.
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δ ~ 78.0 ppm: C4 acetylenic carbon.
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δ ~ 85.0 ppm: C3 acetylenic carbon.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Pentyn-2-ol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-3400 (broad) | O-H stretch | Hydrogen-bonded hydroxyl group |
| ~2900-3000 | C-H stretch | sp³ C-H bonds of methyl groups |
| ~2250 (weak) | C≡C stretch | Internal alkyne |
| ~1050-1150 | C-O stretch | Secondary alcohol |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-Pentyn-2-ol would be expected to show a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern would likely involve:
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α-cleavage: Loss of a methyl group (CH₃) from the C2 position to give a fragment at m/z = 69.
-
Dehydration: Loss of a water molecule (H₂O) to yield a fragment at m/z = 66.
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Cleavage of the C-C bond adjacent to the alkyne: This could lead to various smaller fragments.
Synthesis of 3-Pentyn-2-ol: A Practical Laboratory Approach
3-Pentyn-2-ol can be synthesized through a variety of methods. A common and reliable laboratory-scale synthesis involves the Grignard reaction.
Grignard Reaction Protocol
This protocol outlines the synthesis of 3-Pentyn-2-ol via the reaction of a methylmagnesium halide (Grignard reagent) with 2-butynal.
Materials:
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Magnesium turnings
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Iodine (crystal)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Butynal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Butynal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-butynal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Pentyn-2-ol.
-
The following diagram illustrates the workflow for the synthesis of 3-Pentyn-2-ol.
Caption: A step-by-step workflow for the synthesis of 3-Pentyn-2-ol via a Grignard reaction.
Chemical Reactivity and Transformations: A Hub for Synthetic Diversification
The dual functionality of 3-Pentyn-2-ol makes it a valuable intermediate for a wide range of chemical transformations.
Reactions of the Hydroxyl Group
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Oxidation: As a secondary alcohol, 3-Pentyn-2-ol can be oxidized to the corresponding ketone, 3-pentyn-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters.
-
Conversion to Alkyl Halides: The hydroxyl group can be converted to a good leaving group and substituted by a halide. For instance, reaction with phosphorus tribromide (PBr₃) will yield 2-bromo-3-pentyne.[4][5][6] This is a crucial transformation as the resulting propargyl bromide is a highly reactive intermediate for further functionalization.
Reactions of the Alkyne Moiety
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Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst will produce the corresponding cis-alkene, (Z)-3-penten-2-ol.[7] Reduction with sodium in liquid ammonia will yield the trans-alkene, (E)-3-penten-2-ol. Complete hydrogenation with catalysts like palladium on carbon (Pd/C) will lead to 2-pentanol.
-
Hydration: Acid-catalyzed hydration of the alkyne will proceed via Markovnikov's rule to yield a ketone after tautomerization of the initially formed enol.
-
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Applications in Drug Development: The Strategic Role of the Alkynyl Group
The incorporation of an alkynyl group into a drug candidate can have profound effects on its pharmacological properties.[1][2] The rigid, linear geometry of the alkyne can act as a structural scaffold, positioning other functional groups for optimal interaction with a biological target.[1] Furthermore, the C-H bond of a terminal alkyne can act as a weak hydrogen bond donor, and the triple bond can engage in non-covalent interactions with protein residues.
While there are no currently marketed drugs that are direct derivatives of 3-Pentyn-2-ol, the propargyl alcohol moiety is a key feature in several biologically active compounds and is a valuable synthon in medicinal chemistry.[8][9][10] For instance, propargyl alcohols are precursors to a wide array of heterocyclic compounds, many of which exhibit significant pharmacological activities.
The potential applications of 3-Pentyn-2-ol derivatives in drug development can be envisioned in several therapeutic areas:
-
Anticancer Agents: The alkynyl group is present in several approved anticancer drugs. Its ability to act as a pharmacophore or to be further functionalized into cytotoxic moieties makes 3-Pentyn-2-ol an interesting starting point for the synthesis of novel anticancer agents.
-
Antiviral and Antimicrobial Agents: The unique electronic and steric properties of the alkyne can be exploited to design inhibitors of viral or microbial enzymes.
-
Central Nervous System (CNS) Agents: The small, relatively lipophilic nature of 3-Pentyn-2-ol suggests that its derivatives may have the potential to cross the blood-brain barrier, making them candidates for the development of CNS-active drugs.
Safety and Handling: A Commitment to Laboratory Prudence
As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Pentyn-2-ol.
Hazard Identification:
-
Flammability: 3-Pentyn-2-ol is a flammable liquid.
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled with care. Inhalation of vapors and ingestion should be avoided.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion: A Molecule of Untapped Potential
3-Pentyn-2-ol represents a valuable and versatile building block for organic synthesis, with significant, yet largely untapped, potential in the field of drug development. Its chiral nature, coupled with the reactivity of both the hydroxyl and alkynyl functional groups, provides a rich platform for the creation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, a deeper exploration of the synthetic utility and biological activity of 3-Pentyn-2-ol and its derivatives is warranted. This in-depth guide serves as a foundational resource for researchers and scientists poised to unlock the full potential of this intriguing molecule.
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